2-(2,3-Difluorophenoxy)-1-(piperazin-1-yl)propan-1-one
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Overview
Description
2-(2,3-Difluorophenoxy)-1-(piperazin-1-yl)propan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a difluorophenoxy group and a piperazine ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenoxy)-1-(piperazin-1-yl)propan-1-one typically involves the reaction of 2,3-difluorophenol with epichlorohydrin to form an intermediate, which is then reacted with piperazine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorophenoxy)-1-(piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,3-Difluorophenoxy)-1-(piperazin-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.
Medicine: This compound is investigated for its potential use in drug development, particularly for its interactions with specific molecular targets.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 2-(2,3-Difluorophenoxy)-1-(piperazin-1-yl)propan-1-one exerts its effects involves its interaction with specific molecular targets. The difluorophenoxy group and piperazine ring allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenoxy)-1-(piperazin-1-yl)propan-1-one
- 2-(2,3-Dichlorophenoxy)-1-(piperazin-1-yl)propan-1-one
- 2-(2,3-Difluorophenoxy)-1-(morpholin-4-yl)propan-1-one
Uniqueness
Compared to similar compounds, 2-(2,3-Difluorophenoxy)-1-(piperazin-1-yl)propan-1-one stands out due to its specific substitution pattern on the phenoxy group and the presence of the piperazine ring
Properties
Molecular Formula |
C13H16F2N2O2 |
---|---|
Molecular Weight |
270.27 g/mol |
IUPAC Name |
2-(2,3-difluorophenoxy)-1-piperazin-1-ylpropan-1-one |
InChI |
InChI=1S/C13H16F2N2O2/c1-9(13(18)17-7-5-16-6-8-17)19-11-4-2-3-10(14)12(11)15/h2-4,9,16H,5-8H2,1H3 |
InChI Key |
ISPDEVFDXFELFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCNCC1)OC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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